7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the condensation of appropriate thiazole and pyridine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazolo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced under mild conditions to modify the thiazole or pyridine rings.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole or pyridine derivatives
Substitution: Ethers, esters
Scientific Research Applications
7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]th
Properties
IUPAC Name |
7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-8-4-2-3-5-9(8)7-19-14-16-13-12(20-14)10(17)6-11(18)15-13/h2-6H,7H2,1H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFGGDHRZTZDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(S2)C(=CC(=O)N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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